
6-fenil-4,5-dihidropiridazin-3(2H)-ona
Descripción general
Descripción
6-Phenyl-4,5-dihydropyridazin-3(2H)-one is a pyridazinone derivative . It is a member of pyridazines and its molecular formula is C10H10N2O . The solubility of this compound has been studied in different mixtures of polyethylene glycol 400 (PEG 400) and water .
Synthesis Analysis
The synthesis of a similar compound, 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, was achieved by reacting 6-phenyl-4,5-dihydropyridazin-3(2H)-one with n-butyl bromide in the presence of potassium carbonate . The structure of the synthesized compound was confirmed based on its FTIR, 1H-NMR, 13C-NMR, and Mass data .Molecular Structure Analysis
The molecular structure of 6-phenyl-4,5-dihydropyridazin-3(2H)-one was confirmed based on its FTIR, 1H-NMR, 13C-NMR, and Mass data .Physical And Chemical Properties Analysis
The molecular weight of 6-phenyl-4,5-dihydropyridazin-3(2H)-one is 174.20 g/mol . The solubility of this compound was determined in different mixtures of polyethylene glycol 400 (PEG 400) and water at temperatures ranging from 293.2 K to 313.2 K and pressure of 0.1 MPa .Aplicaciones Científicas De Investigación
Actividad cardiotónica
Se preparó una serie de derivados de 6-fenil-4,5-dihidro-3(2H)-piridazinona y se examinó su actividad cardiotónica . Las estructuras de estos nuevos derivados de piridazinona se confirmaron mediante IR, 1H-RMN y espectrometría de masas . Las actividades cardiotónicas de estos compuestos se estudiaron en corazones de sapo aislados perfundidos y se compararon con la actividad del levosimendán .
Agentes inodilantes
El compuesto ha sido evaluado como un potente agente inodilante . Los inodilantes son un tipo de fármaco que puede aumentar la fuerza de la contracción del músculo cardíaco (efecto inotrópico positivo) y dilatar los vasos sanguíneos (vasodilatación).
Actividad antibacteriana y antifúngica
El compuesto ha mostrado una actividad antibacteriana y antifúngica potencial . Esto sugiere que podría usarse en el desarrollo de nuevos fármacos antimicrobianos.
Inhibición de PDGFR, FGFR y VEGFR
El compuesto inhibe PDGFR, FGFR y VEGFR, que promueven la proliferación, la migración y la transformación de fibroblastos . Esta es la base para su uso en la Fibrosis Pulmonar Idiopática (FPI) .
Propiedades de fluorescencia
El compuesto se ha sintetizado utilizando vitamina B1 como catalizador y ha mostrado propiedades de fluorescencia . Esto sugiere posibles aplicaciones en el campo de la imagenología de fluorescencia o como una sonda fluorescente.
Funciones farmacológicas
Los derivados de pirazol, como este compuesto, se han utilizado en algunos antidepresivos , moléculas de fármacos antihipertensivos
Mecanismo De Acción
Target of Action
It has been found to exhibit cardiotonic activity , suggesting that it may interact with targets involved in cardiac function.
Mode of Action
It has been suggested that its mechanism of action is based on its capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This implies that the compound may interact with its targets, leading to changes in calcium ion concentrations within the cell.
Propiedades
IUPAC Name |
3-phenyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGYMLDMYPAMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287654 | |
| Record name | 6-phenyl-4,5-dihydro-3(2h)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1011-46-7 | |
| Record name | 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1011-46-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-phenyl-4,5-dihydro-3(2h)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dihydro-6-phenyl-3(2H)-pyridazinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

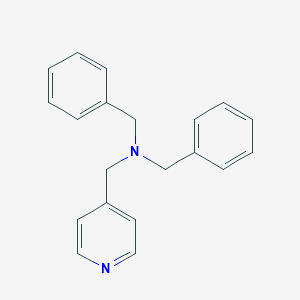

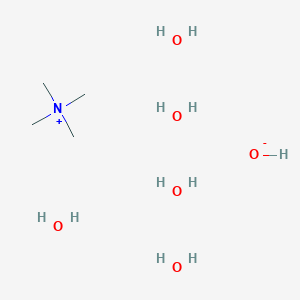

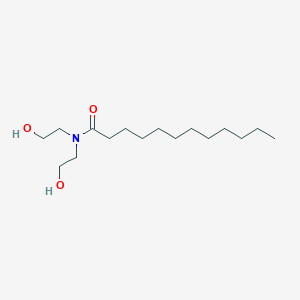

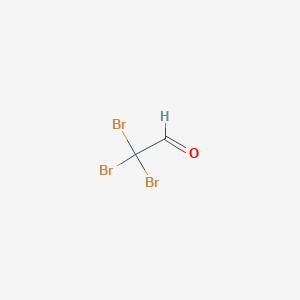
![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)
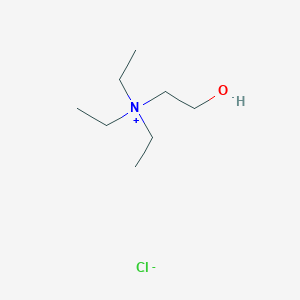

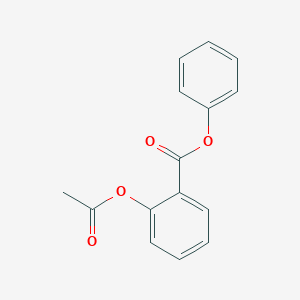
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-](/img/structure/B85902.png)

